Naphthol AS

Vue d'ensemble

Description

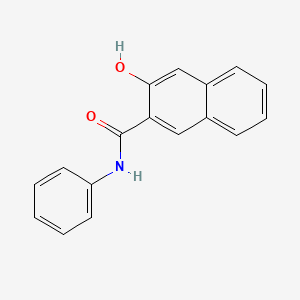

Naphthol AS, also known as 3-Hydroxy-N-phenylnaphthalene-2-carboxamide, is an organic compound with the molecular formula C17H13NO2. It is a derivative of naphthalene and is characterized by the presence of a hydroxyl group at the third position and an anilide group at the second position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Naphthol AS can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxy-2-naphthoic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or other suitable methods.

Analyse Des Réactions Chimiques

Azo Coupling Reactions

Both 1-naphthol and 2-naphthol participate in azo coupling reactions with diazonium salts to form colored azo compounds. These reactions occur at specific electrophilic positions:

| Property | 1-Naphthol | 2-Naphthol |

|---|---|---|

| Preferred Coupling Site | C4 | C1 |

| Typical Color Formed | Red/orange | Blue/violet |

| pH Sensitivity | Requires alkaline conditions | Requires alkaline conditions |

Oxidation Pathways

Naphthols undergo oxidation via hydroxyl radicals (- OH), forming dihydroxy naphthalenes and quinones:

-

1-Naphthol oxidizes to 1,4-naphthoquinone through a 3,4-oxide intermediate

-

2-Naphthol forms 2,3-naphthoquinone via similar radical-mediated pathways

Key experimental findings from pulse radiolysis studies:

-

Rate constants for - OH reactions:

-

DFT calculations show preferred - OH addition at C1 and C4 in 1-naphthol, C1 and C8 in 2-naphthol

Hydrogenation & Reduction

Catalytic hydrogenation shows distinct regioselectivity:

-

1-Naphthol partially reduces to tetrahydro-1-naphthol while preserving the aromatic phenol ring

-

Full hydrogenation to decalin derivatives requires rhodium catalysts

Biodegradation & Environmental Fate

1-Naphthol degrades via:

Applications De Recherche Scientifique

Naphthol AS has a wide range of applications in scientific research:

Chemistry: It is used as a coupling component in the synthesis of azo dyes and pigments.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Naphthol AS involves its interaction with various molecular targets and pathways. The hydroxyl group and the anilide moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its effects on biological systems.

Comparaison Avec Des Composés Similaires

Naphthol AS can be compared with other similar compounds, such as:

3-Hydroxy-2-naphthoic acid: Similar in structure but lacks the anilide group.

2-Hydroxy-3-naphthoic acid anilide: Another derivative with different substitution patterns.

This compound: A related compound used in dye synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

References

Activité Biologique

Naphthol AS, particularly its derivatives, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential as a therapeutic agent, and implications in toxicology.

Overview of this compound

This compound refers to a class of naphthol compounds, particularly 1-naphthol and 2-naphthol, which are phenolic compounds used in various industrial applications, including dyes and pharmaceuticals. Their biological activities are influenced by their chemical structure, which allows for interactions with biological systems.

Antioxidant Activity

Research has demonstrated that naphthol compounds exhibit significant antioxidant properties. A study comparing the radical scavenging effects of 1-naphthol and 2-naphthol showed that while sulfate conjugation generally reduces antioxidant activity, 2-naphthol retained comparable activity even after sulfation. The study measured the effective concentration (EC50) values, indicating that 1-naphthol is a more potent antioxidant than its sulfated form, while 2-naphthol maintained its activity post-sulfation .

Table 1: Antioxidant Activity of Naphthol Compounds

| Compound | EC50 (µM) | Activity Level |

|---|---|---|

| 1-Naphthol | 5.60 | High |

| 2-Naphthol | 3.45 | Moderate |

| 1-NapS | 7.35 | Low |

| 2-NapS | 0.468 | Comparable to unsulfated form |

Genotoxicity and Cancer Research

This compound has been implicated in genotoxicity studies, particularly concerning occupational exposure among rubber workers. A study measured urinary levels of 2-naphthol in non-smoking rubber workers and found elevated levels post-exposure, suggesting a potential link to urinary bladder cancer due to exposure to polycyclic aromatic compounds (PACs) . This raises concerns about the long-term health effects associated with naphthol exposure.

Therapeutic Potential

The therapeutic potential of naphthol derivatives is being explored in cancer research. For instance, this compound-E has been identified as a small molecule inhibitor of the KIX–KID interaction, crucial for CREB-dependent gene transcription. This compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Case Study: this compound-E in Cancer Therapy

A study highlighted the structure-activity relationship of this compound-E and its ability to inhibit CREB-mediated transcription in living cells. This inhibition was not only effective but also demonstrated a novel mechanism that could be leveraged for developing new cancer therapies .

Structure-Activity Relationship Studies

The biological activity of naphthol derivatives is heavily influenced by their chemical structure. Recent studies have synthesized various naphthol derivatives with different substituents to evaluate their biological activities as antioxidants and enzyme inhibitors (e.g., acetylcholinesterase and carbonic anhydrase inhibitors). These studies aim to establish a clearer understanding of how structural modifications can enhance or diminish biological efficacy .

Propriétés

IUPAC Name |

3-hydroxy-N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGQHAHJWJBOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68556-06-9 (mono-hydrochloride salt) | |

| Record name | C.I. 37505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1052618 | |

| Record name | 3-Hydroxy-2-naphthanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

92-77-3, 86349-50-0 | |

| Record name | 2-Hydroxy-3-naphthoic acid anilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-naphthanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZU6E76NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Naphthol AS?

A1: The molecular formula of this compound is C17H13NO2, and its molecular weight is 263.28 g/mol.

Q2: What are the spectroscopic characteristics of this compound?

A2: While the provided research papers do not delve into detailed spectroscopic data, they utilize various techniques for its characterization. For instance, researchers have employed UV/vis absorption and fluorescence emission titrations to study its interaction with hydrogen bond acceptors. [] Additionally, LC/ESI-Q-ToF mass spectrometry has been used to investigate the fragmentation pathways of β-naphthol pigments, a class to which this compound belongs. []

Q3: What are the common applications of this compound and its derivatives?

A3: this compound and its derivatives find applications as:

- Azo dyes and pigments: this compound derivatives are widely used as coupling components in the synthesis of azo dyes, commonly employed in textiles, printing inks, plastics, and paint formulations. [, , ]

- Histochemical substrates: this compound phosphates are utilized as substrates for the histochemical detection of enzymes like acid phosphatase and β-N-acetylhexosaminidase. [, ]

- Fluorescent probes: this compound derivatives, with their inherent fluorescent properties, are explored as potential probes for studying biological systems. []

Q4: How does this compound perform under various conditions?

A4: The stability of this compound is influenced by factors like pH and temperature. It exhibits higher stability in acidic environments. [] Research suggests that dilute aqueous solutions of cetyltrimethylammonium bromide (a cationic soap) containing β-naphthol as a marker exhibit different states and require extended periods to reach equilibrium. [] This highlights the influence of surrounding molecules on its behavior.

Q5: Is this compound compatible with specific materials?

A5: The provided research papers primarily focus on this compound's chemical and biochemical properties. More specific information regarding its compatibility with various materials like polymers or metals would require further investigation.

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself is not typically recognized for catalytic activity, its derivatives, specifically chiral polyacrylamides bearing an oxazoline pendant derived from this compound, have demonstrated chiral recognition abilities. [] These polymers, synthesized using rare earth metal trifluoromethanesulfonates, exhibit enantioselective discrimination toward molecules like 1,1'-bi-2-naphthol. []

Q7: Has computational chemistry been employed in research related to this compound?

A7: The provided research papers primarily focus on experimental approaches. While not explicitly discussed, computational methods like molecular modeling and QSAR studies could potentially offer valuable insights into its structure-activity relationships and interactions with biological systems.

Q8: Has this compound been investigated in any in vitro or in vivo models?

A9: While the papers do not directly study this compound in biological models, its derivative, nAS-E, has been investigated for its effects on breast cancer cells in vitro and in a mouse model of breast cancer-induced osteolysis. [] Results suggest that nAS-E could potentially reverse bone loss caused by tumor growth. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.